molecular formula C7H6BrN3O B2652619 3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 1928789-12-1

3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No. B2652619
CAS RN: 1928789-12-1
M. Wt: 228.049
InChI Key: SQSRFFGZFHGXGR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using various methods . One method involves the generation of disubstituted cyclopropanes, employing borontrifluoride and 3-bromopyrazolo[1,5-a]pyrimidine . Under optimized reaction conditions, this method yields the desired product .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Scientific Research Applications

Synthetic Strategies and Chemical Properties

  • Facile Preparation of Pyrazolo[1,5-a]pyrimidines : A novel intermediate, 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine, facilitates the direct functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This method offers an improvement over previous strategies, particularly for incorporating unique aryl and amino substituents, highlighting its utility in synthesizing diverse chemical entities (Catalano et al., 2015).

Biological Applications and Potential Therapeutic Uses

  • Antiviral and Antitumor Activities : Certain pyrazolo[1,5-a]pyrimidine analogues have demonstrated antiviral activity against human cytomegalovirus and herpes simplex virus type 1. This underscores the potential of this chemical class in developing new antiviral agents (Saxena et al., 1990).
  • Synthesis of Pyrazolo[1,5-a]pyrimidines with Antimetabolite Properties : Pyrazolo[1,5-a]pyrimidines are explored for their antimetabolite properties in purine biochemical reactions. The development of these compounds for antitrypanosomal activity highlights their pharmacological interest and therapeutic potential (Abdelriheem et al., 2017).

Advanced Material Development

  • Microwave-assisted Suzuki–Miyaura Cross-coupling : The synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives via microwave-assisted Suzuki–Miyaura cross-coupling demonstrates an efficient synthetic route. This process facilitates the development of advanced materials and compounds with potential applications in various fields, including medicinal chemistry (Jismy et al., 2021).

Fluorophores Development

  • Functional Fluorophores from Pyrazolo[1,5-a]pyrimidines : The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for developing novel functional fluorophores highlights the versatility of this chemical scaffold. These compounds exhibit significant fluorescence properties, suggesting their application in creating sensitive and selective fluorescent probes for biological and environmental detection (Castillo et al., 2018).

Mechanism of Action

While the specific mechanism of action for “3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL” is not available, pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), which is a potential target for cancer treatment .

Future Directions

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry due to their significant properties . They have a high impact in medicinal chemistry and have also attracted attention in material science due to their significant photophysical properties . Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, and their potential applications in drug design and discovery .

properties

IUPAC Name

3-bromo-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-4-2-6(12)11-7(10-4)5(8)3-9-11/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPZHMWGHKPLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL

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